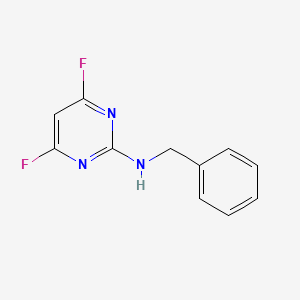

N-benzyl-4,6-difluoropyrimidin-2-amine

Descripción general

Descripción

N-benzyl-4,6-difluoropyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H9F2N3 This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine typically involves the reaction of 4,6-difluoropyrimidine with benzylamine. This reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like acetonitrile at low temperatures (0°C). The reaction proceeds through nucleophilic aromatic substitution, where the benzylamine attacks the fluorinated positions on the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-4,6-difluoropyrimidin-2-amine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of fluorine atoms on the pyrimidine ring. These reactions can be facilitated by various nucleophiles, including amines and thiols .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures.

Oxidation and Reduction:

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with benzylamine yields this compound, while reaction with other nucleophiles would result in different substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-benzyl-4,6-difluoropyrimidin-2-amine belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities. Pyrimidine derivatives are crucial in drug development due to their ability to interact with biological targets through hydrogen bonding.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. A review consolidated findings on various nitrogen-containing compounds that exhibited significant anticancer properties. For instance, certain derivatives demonstrated inhibition of cell proliferation and induced apoptosis in cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Various | Induction of apoptosis | |

| Other pyrimidine derivatives | Breast cancer | Cell cycle arrest |

Antiviral Properties

This compound has also been investigated for its antiviral activity. Compounds with similar structures have shown efficacy against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .

Table 2: Antiviral Activity Overview

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | HIV | Not specified | |

| Other pyrimidine analogs | Influenza | 5.0 - 20.0 |

Agricultural Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals. Pyrimidine derivatives are often utilized in the development of herbicides and pesticides due to their effectiveness in targeting specific biochemical pathways in plants.

Pesticide Development

The compound's structural features allow it to act as an effective scaffold for designing new pesticides. Research has shown that modifications to the pyrimidine ring can enhance the herbicidal activity against various weed species while minimizing toxicity to crops .

Table 3: Pesticidal Activity Insights

Mecanismo De Acción

The mechanism of action of N-benzyl-4,6-difluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms on the pyrimidine ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways . detailed studies on the exact molecular targets and pathways are still ongoing.

Comparación Con Compuestos Similares

Similar Compounds

4,6-Difluoropyrimidine: A simpler analogue without the benzyl group, used in similar nucleophilic substitution reactions.

N-benzyl-2-aminopyrimidine: Lacks the fluorine atoms, which may result in different reactivity and biological activity.

Uniqueness

N-benzyl-4,6-difluoropyrimidin-2-amine is unique due to the presence of both fluorine atoms and the benzyl group. The fluorine atoms increase the compound’s reactivity towards nucleophiles, while the benzyl group can enhance its biological activity and specificity .

Actividad Biológica

N-benzyl-4,6-difluoropyrimidin-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its role in various pharmacological contexts.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with benzyl and difluoro groups. The synthesis typically involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzyl amine under controlled conditions, yielding the desired product with high purity. The reaction can be monitored using techniques such as NMR spectroscopy to confirm the formation of the compound.

| Compound | Synthesis Method | Yield |

|---|---|---|

| This compound | Reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzyl amine | High |

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This inhibition is mediated through the blockade of key signaling pathways including JNK and p38 MAPK during LPS stimulation .

Case Study: Colitis Model

In a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), administration of this compound resulted in decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration in colonic tissue. Furthermore, it diminished levels of inflammatory mediators such as CINC-3 and TNF-α .

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively in various assays. For example, in tests involving DPPH and ABTS radicals, this compound demonstrated substantial scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 64.5 - 81% after 20 min |

| ABTS | Lower than Trolox (91%) |

The anti-inflammatory effects are primarily attributed to the compound's ability to modulate inflammatory signaling pathways. By inhibiting the activation of NF-κB and MAPK pathways, it reduces the expression of inflammatory genes. Additionally, its antioxidant activity may contribute to cellular protection against oxidative damage.

Pharmacological Implications

Given its dual action as an anti-inflammatory and antioxidant agent, this compound holds promise for treating conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Preclinical studies suggest that it can ameliorate symptoms associated with these diseases without significant liver toxicity .

Propiedades

IUPAC Name |

N-benzyl-4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFDWDQRUGQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326781 | |

| Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

130866-84-1 | |

| Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.